molecular formula C14H9Cl2NO5 B1666994 Bifenox CAS No. 42576-02-3

Bifenox

Cat. No. B1666994
CAS RN: 42576-02-3
M. Wt: 342.1 g/mol
InChI Key: SUSRORUBZHMPCO-UHFFFAOYSA-N
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Description

Bifenox is an organic compound used as an herbicide. It acts by inhibiting the enzyme protoporphyrinogen oxidase, which is necessary for chlorophyll synthesis .


Synthesis Analysis

The synthesis of Bifenox involves an Ullmann condensation between the potassium salt of 2,4-dichlorophenol and methyl 2-nitro-5-chlorobenzoic acid . In a study, two haptens similar in structure to nitrofen were synthesized and screened out five monoclonal antibodies with the ability to recognize nitrofen and bifenox .


Molecular Structure Analysis

Bifenox has a molecular formula of C14H9Cl2NO5 . It contains 32 bonds in total, including 23 non-H bonds, 15 multiple bonds, 5 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 ester (aromatic), 1 nitro group (aromatic), and 1 ether (aromatic) .


Chemical Reactions Analysis

Bifenox exhibits stimulatory effects on bacterial strains and human cancer cells. It enhances oxidative stress parameters by generating high levels of reactive oxygen species (ROS), which can lead to adaptation and resistance to the standard treatment regimen .


Physical And Chemical Properties Analysis

Bifenox is a yellow solid with a molecular weight of 342.13 g/mol. It has a melting point of 85 °C and a solubility in water of 0.35 mg/L .

Safety And Hazards

Bifenox is very toxic to aquatic life with long-lasting effects. It should be handled with care to avoid contact with skin and eyes, and inhalation or ingestion should be avoided. It is recommended to use personal protective equipment when handling Bifenox .

properties

IUPAC Name

methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H9Cl2NO5/c1-21-14(18)10-7-9(3-4-12(10)17(19)20)22-13-5-2-8(15)6-11(13)16/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSRORUBZHMPCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040320
Record name Bifenox
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Molecular Weight

342.1 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellowish tan solid; [Merck Index] Yellow crystalline solid; [MSDSonline]
Record name Bifenox
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Solubility

Solubility in xylene at 25 °C: 30%, Solublity in organic solvents g/ml @ 25 °C: acetone, 40; chlorobenzene, 35-40; ethanol, <5; kerosene, <1; xylene, 30., In water, 0.398 mg/l @ 25 °C
Record name BIFENOX
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Density

1.155 g/ml
Record name BIFENOX
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Vapor Pressure

0.0000001 [mmHg], 2.4X10-6 mm Hg @ 25 °C
Record name Bifenox
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Record name BIFENOX
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Product Name

Bifenox

Color/Form

Solid, Yellow tan crystals

CAS RN

42576-02-3
Record name Bifenox
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Record name Bifenox [ANSI:BSI:ISO]
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Record name Bifenox
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Record name Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate
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Record name BIFENOX
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Melting Point

85 °C
Record name BIFENOX
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,150
Citations
CE Rodríguez-Palma, R Herráez-Hernández… - Chemosphere, 2023 - Elsevier
The degradation of the diphenyl-ether herbicides aclonifen (ACL) and bifenox (BF) in water samples has been studied under different laboratory conditions, using in-tube solid-phase …
Number of citations: 1 www.sciencedirect.com
JM Routaboul, F Nurit, P Ravanel, M Tissut - Pesticide science, 1990 - Wiley Online Library
… bifenox and oxadiazon were shown to inhibit the photosynthesis process at the chloroplast level. At concentrations of up to 40‐50 μM, oxadiazon and bifenox … whereas bifenox acted on …
Number of citations: 8 onlinelibrary.wiley.com
AC Almeida, T Gomes, K Langford, KV Thomas… - Aquatic Toxicology, 2019 - Elsevier
… In this context, this study aimed to supplement the general toxicity information of bifenox and … bifenox showing higher but less reactive ROS. This increase in ROS production by bifenox …
Number of citations: 30 www.sciencedirect.com
KG Ahn, GP Kim, YS Hwang, IK Kang, YD Lee… - Korean Journal of …, 2018 - korseaj.org
… 본 연구에서 확립된 7종의 제초제 성분인 bifenox, ethalfluralin, metolachlor, oxyfluorfen, … similar physicochemical property as diphenyl ether(bifenox and oxyfluorfen), dinitroaniline (…
Number of citations: 3 www.korseaj.org
HR Kwak, KB Lee, KY Kim, YW Kim… - Korean Journal of …, 2000 - koreascience.kr
… herbicide "C-bifenox was studied in soils under anaerobic conditions. "C-bifenox was treated in … From the results of volatilization, mineralization and degradation of bifenox, bifenox was …
Number of citations: 2 koreascience.kr
GR Leather, CL Foy - Pesticide Biochemistry and Physiology, 1977 - Elsevier
… as the acid of bifenox and its mobility was associated with the short half-life of bifenox in soil. In vitro studies with shoot-tissue macerates showed that bifenox was not degraded by corn (…
Number of citations: 23 www.sciencedirect.com
W Park, H Park, S Park, W Lim, G Song - Pesticide Biochemistry and …, 2023 - Elsevier
… In this study, the effect of bifenox was examined in porcine trophectoderm and uterine … To uncover the toxic effects of bifenox, cell viability and apoptosis following treatment with bifenox …
Number of citations: 4 www.sciencedirect.com
K Šiviková, J Dianovský - Mutation Research/Genetic Toxicology and …, 1999 - Elsevier
The commercial herbicide with active element bifenox (principal tradename Modown) was tested for the evaluation of genotoxicity in cultured cow peripheral lymphocytes in vitro. …
Number of citations: 27 www.sciencedirect.com
M Hromadová, P Mořkovská, L Pospíšil… - Journal of …, 2005 - Elsevier
… Bifenox is applied for weed control in the production of vegetables, maize and beans. An … and the inhibition of photosynthesis by bifenox radical(s). In addition, bifenox also inhibits heme …
Number of citations: 12 www.sciencedirect.com
H You, G An, H Lee, W Lim, G Song - Pesticide Biochemistry and …, 2023 - Elsevier
… toxic effects of bifenox on mammary glands. We found that bifenox inhibited MAC-T cells proliferation and disturbed the cell cycle, especially in the sub-G1 and G1 phases. Bifenox also …
Number of citations: 4 www.sciencedirect.com

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